molecular formula C10H16N5O4P B12608833 Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- CAS No. 643028-93-7

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-

Cat. No.: B12608833
CAS No.: 643028-93-7
M. Wt: 301.24 g/mol
InChI Key: RQCGHRPOPHTMHG-UHFFFAOYSA-N
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Description

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is an organic compound with the molecular formula C10H16N5O4P. It is characterized by the presence of a phosphonic acid group attached to a purine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- typically involves the reaction of a purine derivative with a phosphonic acid precursor. One common method involves the use of dialkyl or aryl esters of phosphonate compounds, which undergo hydrolysis to yield the desired phosphonic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer butoxy chain may influence its solubility, reactivity, and interactions with biological targets compared to its shorter-chain analogs .

Biological Activity

Phosphonic acids are a class of compounds that exhibit significant biological activity, particularly in the fields of pharmacology and agricultural science. The compound Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is notable for its structural similarity to phosphate esters, which allows it to interact with various biological systems. This article reviews the biological activity, mechanisms of action, and potential applications of this compound based on diverse research findings.

1. Overview of Phosphonic Acids

Phosphonic acids are characterized by their phosphorus-carbon (C-P) bond, which distinguishes them from traditional phosphates. This unique structure enables phosphonates to act as competitive inhibitors in biochemical pathways. Their biological activity includes antimicrobial properties, herbicidal effects, and potential therapeutic applications in human health.

2. Mechanisms of Biological Activity

The biological activity of phosphonic acids often arises from their ability to mimic phosphate esters. This mimicry allows them to bind to enzymes and disrupt normal biochemical processes. For instance:

  • Enzyme Inhibition : Phosphonates can inhibit enzymes involved in critical metabolic pathways by competing with natural substrates. An example is fosfomycin, which irreversibly inhibits UDP-N-acetyl-glucosamine-3-O-enolpyruvyltransferase (MurA), crucial for bacterial cell wall synthesis .
  • Cellular Uptake : The structural features of phosphonates facilitate their uptake into cells, where they can exert their effects on target enzymes or pathways.

3.1 Antimicrobial Activity

Research has demonstrated that certain phosphonic acid derivatives possess significant antimicrobial properties. For example, compounds like fosfomycin have been extensively studied for their effectiveness against a range of bacterial pathogens, including resistant strains .

CompoundTarget OrganismMechanism of ActionReference
FosfomycinEscherichia coliInhibition of MurA enzyme
PhosphinothricinVarious herbaceous weedsInhibition of glutamine synthetase

3.2 Herbicidal Properties

Phosphonic acids also show promise as herbicides. Research indicates that they can effectively inhibit the growth of certain weed species by targeting specific metabolic pathways in plants .

3.3 Toxicological Assessments

Toxicological studies have assessed the safety profile of phosphonic acids. For instance, in vitro assays have shown that some derivatives exhibit low genotoxic potential and do not cause significant adverse effects at therapeutic doses . However, high doses can lead to gastrointestinal irritation and other systemic effects .

4. Applications in Medicine and Agriculture

The unique properties of phosphonic acids make them valuable in various applications:

  • Pharmaceuticals : Due to their ability to inhibit specific enzymes, phosphonates are being explored as potential drug candidates for treating infections and other diseases.
  • Agricultural Products : Their effectiveness as herbicides and fungicides positions them as important tools in integrated pest management strategies.

5. Conclusion

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]- represents a significant compound within the realm of bioactive substances. Its ability to inhibit key enzymes and its structural similarities to natural substrates open avenues for further research and application in both medical and agricultural fields. Future studies should focus on optimizing its efficacy while minimizing any potential toxicological risks.

Properties

CAS No.

643028-93-7

Molecular Formula

C10H16N5O4P

Molecular Weight

301.24 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)butoxymethylphosphonic acid

InChI

InChI=1S/C10H16N5O4P/c1-7(2-3-19-6-20(16,17)18)15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,2-3,6H2,1H3,(H2,11,12,13)(H2,16,17,18)

InChI Key

RQCGHRPOPHTMHG-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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